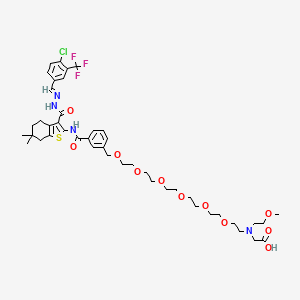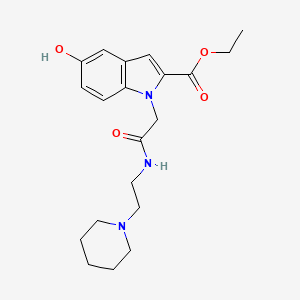
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. This compound features an indole core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The hydroxyl group and the carboxylate ester can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a piperidine derivative.
Final Coupling Steps: The final steps involve coupling the various functionalized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The piperidine moiety can be substituted with other amines or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (Hydrogen gas) with a catalyst
Substitution: Various amines, nucleophiles, and suitable solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new amine derivatives
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its indole core.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Synthetic Organic Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various receptors in the body, potentially modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and have similar biological activities.
Piperidine-containing compounds: These compounds have the piperidine moiety and can exhibit similar pharmacological properties.
Uniqueness
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C20H27N3O4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25) |
Clave InChI |
NJRAXCQBMGIWEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




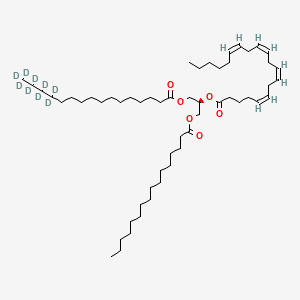
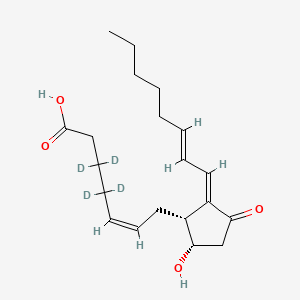
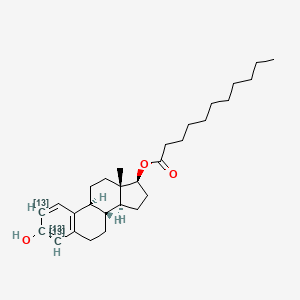
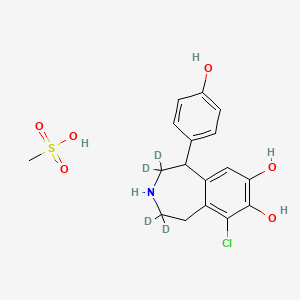
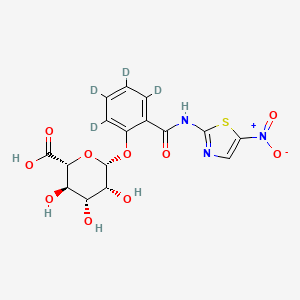
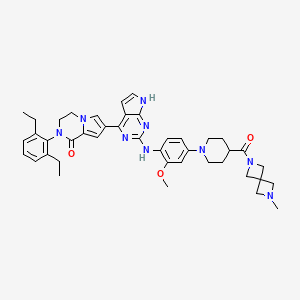

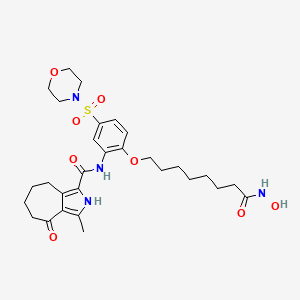
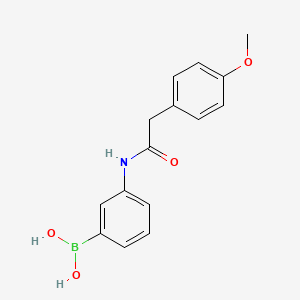
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

